molecular formula C18H24ClNOS B14555536 1-Butanamine, N,N-dimethyl-4-(2-(phenylthio)phenoxy)-, hydrochloride CAS No. 62232-58-0

1-Butanamine, N,N-dimethyl-4-(2-(phenylthio)phenoxy)-, hydrochloride

Cat. No.: B14555536
CAS No.: 62232-58-0
M. Wt: 337.9 g/mol
InChI Key: WUFLAQZQSYRUAS-UHFFFAOYSA-N
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Description

1-Butanamine, N,N-dimethyl-4-(2-(phenylthio)phenoxy)-, hydrochloride is a chemical compound with the molecular formula C18H24ClNO It is known for its unique structure, which includes a butanamine backbone with dimethyl and phenylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanamine, N,N-dimethyl-4-(2-(phenylthio)phenoxy)-, hydrochloride typically involves multiple steps. One common method includes the reaction of 1-butanamine with N,N-dimethylamine in the presence of a suitable catalyst. The phenylthio and phenoxy groups are introduced through subsequent reactions involving thiophenol and phenol derivatives. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Butanamine, N,N-dimethyl-4-(2-(phenylthio)phenoxy)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-Butanamine, N,N-dimethyl-4-(2-(phenylthio)phenoxy)-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Butanamine, N,N-dimethyl-4-(2-(phenylthio)phenoxy)-, hydrochloride involves its interaction with specific molecular targets. The phenylthio and phenoxy groups may interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-phenoxy-2-phenyl-1-butanamine hydrochloride
  • N,N,2,3,3-pentamethyl-4-phenyl-2-butanamine hydrochloride
  • N-ethyl-4-phenoxy-3-phenyl-1-butanamine hydrochloride

Uniqueness

1-Butanamine, N,N-dimethyl-4-(2-(phenylthio)phenoxy)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62232-58-0

Molecular Formula

C18H24ClNOS

Molecular Weight

337.9 g/mol

IUPAC Name

N,N-dimethyl-4-(2-phenylsulfanylphenoxy)butan-1-amine;hydrochloride

InChI

InChI=1S/C18H23NOS.ClH/c1-19(2)14-8-9-15-20-17-12-6-7-13-18(17)21-16-10-4-3-5-11-16;/h3-7,10-13H,8-9,14-15H2,1-2H3;1H

InChI Key

WUFLAQZQSYRUAS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCOC1=CC=CC=C1SC2=CC=CC=C2.Cl

Origin of Product

United States

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